Cobalt(II) acetate

Description

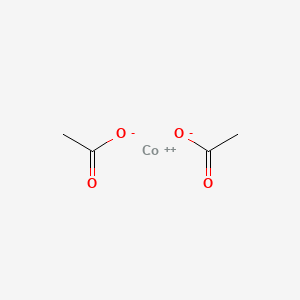

Cobalt(II) acetate is a cobalt salt in which the cobalt metal is in the +2 oxidation state and the counter-anion is acetate. It is a cobalt salt and an acetate salt.

Structure

3D Structure of Parent

Properties

CAS No. |

5931-89-5 |

|---|---|

Molecular Formula |

C2H4CoO2 |

Molecular Weight |

118.99 g/mol |

IUPAC Name |

acetic acid;cobalt |

InChI |

InChI=1S/C2H4O2.Co/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

SVMCDCBHSKARBQ-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Co+2] |

Canonical SMILES |

CC(=O)O.[Co] |

Color/Form |

Light pink crystals Pink crystals |

density |

Intense red monoclinic, prismatic crystals; density 1.705; on heating becomes anhydrous by 140 °C; soluble in water, alcohols, dilute acids, and pentyl acetate; pH of 0.2 molar aqueous solution: 6.8 /Cobalt(2+) acetate tetrahydrate/ |

melting_point |

298 °C (decomposes) |

physical_description |

Light-pink solid; [Merck Index] Pink crystals, soluble in water; [MSDSonline] |

solubility |

Readily soluble in water 2.1 parts by wt (of the formula wt)/100 parts methanol by wt at 15 °C Soluble in alcohol and dilute acids |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure of Cobalt(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cobalt(II) acetate (B1210297), with a primary focus on its well-characterized tetrahydrate form. This document summarizes key crystallographic data, details experimental protocols for synthesis and analysis, and presents visualizations of its molecular structure.

Introduction

Cobalt(II) acetate, particularly as its tetrahydrate (Co(CH₃COO)₂·4H₂O), is a compound of significant interest in various chemical and pharmaceutical applications. Its role as a catalyst and a precursor in the synthesis of other cobalt-containing materials makes a thorough understanding of its solid-state structure essential. This guide delves into the crystallographic details of this compound, providing researchers with the foundational knowledge required for its application and further study.

Crystal Structure of this compound Tetrahydrate

The crystal structure of this compound tetrahydrate was first determined by van Niekerk and Schoening in 1953 and has since been refined. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c.[1] The crystal structure consists of discrete, centrosymmetric complexes of trans-[Co(CH₃COO)₂(H₂O)₄].[1][2]

The central cobalt(II) ion exhibits an octahedral coordination geometry. It is coordinated to the oxygen atoms of two trans-oriented acetate ligands and four water molecules that form a square plane.[1][2] These individual complexes are interconnected by an extensive three-dimensional network of hydrogen bonds.[2]

Crystallographic Data

The unit cell parameters and other key crystallographic data for this compound tetrahydrate are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.77 Å |

| b | 11.85 Å |

| c | 8.42 Å |

| β | 94° 30' |

| Z | 2 |

Data from van Niekerk & Schoening, 1953[1]

Molecular Geometry and Bond Distances

The octahedral coordination of the cobalt(II) ion is a key feature of the structure. While the original study by van Niekerk and Schoening established the isostructural nature with nickel(II) acetate tetrahydrate and provided detailed data for the nickel analogue, subsequent refinements have provided more precise data for the cobalt compound. The Co-O bond distances are typical for cobalt(II) complexes.

Detailed bond lengths and angles are often deposited in crystallographic databases. For the most accurate and comprehensive data, researchers are encouraged to consult the Cambridge Structural Database (CSD).

Other Crystalline Forms of this compound

While the tetrahydrate is the most commonly encountered form, other hydrated and anhydrous forms of this compound exist, often as coordination polymers. The structural details of these forms are less commonly reported in readily available literature but are crucial for understanding the material's behavior under different conditions.

Experimental Protocols

Synthesis of this compound Tetrahydrate Single Crystals

A general method for the preparation of this compound tetrahydrate involves the reaction of cobalt(II) carbonate or hydroxide (B78521) with acetic acid.[2]

A representative synthesis procedure is as follows:

-

To a solution of acetic acid, slowly add cobalt(II) carbonate until effervescence ceases, indicating the neutralization of the acid.

-

Gently heat the resulting solution to ensure the complete reaction and to obtain a saturated solution.

-

Filter the hot solution to remove any unreacted starting material or impurities.

-

Allow the filtrate to cool slowly at room temperature.

-

Reddish-pink crystals of this compound tetrahydrate will form upon cooling and evaporation of the solvent.

-

The crystals can be collected by filtration and washed with a small amount of cold water, then dried in air.

For the growth of single crystals suitable for X-ray diffraction, very slow evaporation of a saturated aqueous solution is recommended.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound tetrahydrate is achieved through single-crystal X-ray diffraction.

A typical experimental workflow includes:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is typically collected at a controlled temperature (e.g., room temperature or cryo-temperatures) using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.

Visualizations

Coordination Environment of Cobalt(II)

The following diagram illustrates the octahedral coordination environment of the central cobalt(II) ion in the tetrahydrate form.

Caption: Octahedral coordination of the Co(II) ion.

Experimental Workflow for Crystal Structure Determination

The logical flow from synthesis to final structure analysis is depicted below.

Caption: From Synthesis to Structure Solution.

References

An In-depth Technical Guide to the Synthesis and Characterization of Cobalt(II) Acetate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cobalt(II) acetate (B1210297) hydrates, with a primary focus on the common tetrahydrate form (Co(CH₃COO)₂·4H₂O). This document details various synthetic methodologies, from laboratory-scale preparations to industrial production processes. Furthermore, it outlines key characterization techniques and presents the corresponding quantitative data in structured tables for ease of comparison and reference.

Synthesis of Cobalt(II) Acetate Hydrates

This compound hydrates are typically synthesized by the reaction of a cobalt(II) source with acetic acid. The most common product of these reactions is the tetrahydrate, which appears as intense red crystals.[1] Other known hydrates include the dihydrate and monohydrate, as well as anhydrous this compound, which can be obtained through controlled dehydration.[2][3]

Laboratory-Scale Synthesis

Several reliable methods are employed for the laboratory preparation of this compound tetrahydrate. The choice of starting material often depends on availability and desired purity.

1.1.1. From Cobalt(II) Carbonate

A common and straightforward laboratory method involves the reaction of cobalt(II) carbonate with aqueous acetic acid.[4]

Experimental Protocol:

-

In a fume hood, suspend cobalt(II) carbonate (CoCO₃) in a minimal amount of deionized water in a beaker with a magnetic stir bar.

-

Slowly add a slight excess of glacial acetic acid (CH₃COOH) dropwise to the suspension with continuous stirring. Effervescence (release of CO₂) will be observed.

-

The reaction equation is: CoCO₃(s) + 2CH₃COOH(aq) → Co(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)

-

Once the addition of acetic acid is complete and effervescence has ceased, gently heat the solution to ensure the complete reaction of the carbonate and to obtain a clear, pink-red solution.

-

Filter the hot solution to remove any unreacted starting material or solid impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of this compound tetrahydrate.

-

Collect the resulting red-violet crystals by vacuum filtration and wash with a small amount of cold deionized water, followed by a cold, low-polarity solvent like ethanol (B145695) to facilitate drying.

-

Dry the crystals in a desiccator over a suitable drying agent.

1.1.2. From Cobalt(II) Hydroxide (B78521) or Oxide

Cobalt(II) hydroxide (Co(OH)₂) or cobalt(II) oxide (CoO) can also be used as starting materials. The reaction with acetic acid is an acid-base neutralization.[1]

Experimental Protocol:

-

Suspend cobalt(II) hydroxide or oxide in deionized water.

-

Add a stoichiometric amount of glacial acetic acid with stirring. Gentle heating may be required to facilitate the dissolution of the cobalt precursor.

-

The reaction for the hydroxide is: Co(OH)₂(s) + 2CH₃COOH(aq) → Co(CH₃COO)₂(aq) + 2H₂O(l)

-

For the oxide, the reaction proceeds as: CoO(s) + 2CH₃COOH(aq) + 3H₂O(l) → Co(CH₃COO)₂·4H₂O(aq)[1]

-

Follow steps 5-8 from the cobalt(II) carbonate protocol for crystallization and drying.

Industrial-Scale Production

On an industrial scale, this compound is often produced by reacting cobalt metal or its salts with acetic acid.[5] The process is designed for large-scale production and cost-effectiveness.

1.2.1. From Cobalt Metal

This process typically involves the use of an oxidizing agent to facilitate the dissolution of the cobalt metal in acetic acid.[6][7]

Process Outline:

-

Industrial-grade cobalt metal is placed in a corrosion-resistant reactor.[5]

-

An aqueous solution of acetic acid and an oxidizing agent, such as hydrogen peroxide (H₂O₂), is introduced into the reactor.[6][7]

-

The reaction is typically carried out at elevated temperatures (e.g., 60-90°C) and pressures to increase the reaction rate.[6]

-

The resulting this compound solution is then filtered to remove any unreacted cobalt metal.[5]

-

The solution undergoes evaporation and crystallization to yield solid this compound tetrahydrate.[6]

-

The crystals are then dried and packaged.[5]

// Nodes raw_materials [label="Raw Materials:\n- Cobalt Metal\n- Acetic Acid\n- Hydrogen Peroxide\n- Water", fillcolor="#F1F3F4", fontcolor="#202124"]; reactor [label="Reaction Vessel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration System", fillcolor="#FBBC05", fontcolor="#202124"]; crystallization [label="Evaporation &\nCrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="Drying Equipment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound\nTetrahydrate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges raw_materials -> reactor [label="Feed"]; reactor -> filtration [label="Reaction Mixture"]; filtration -> crystallization [label="Filtered Solution"]; crystallization -> drying [label="Crystals"]; drying -> product [label="Final Product"]; }

Caption: Workflow for the characterization of this compound hydrates.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound hydrates. The presented experimental protocols and tabulated data offer a valuable resource for researchers and professionals in chemistry and drug development. The understanding of the synthesis and properties of this compound is crucial for its application as a catalyst, a precursor for advanced materials, and in various other chemical processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. niir.org [niir.org]

- 6. Synthesis process of cobalt acetate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN1037508C - Preparation method of cobalt acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Magnetic Susceptibility of Cobalt(II) Acetate Tetrahydrate

This technical guide provides a comprehensive overview of the magnetic susceptibility of cobalt(II) acetate (B1210297) tetrahydrate, tailored for researchers, scientists, and professionals in drug development. The document details the theoretical underpinnings of its magnetic properties, experimental methodologies for its determination, and relevant data, adhering to rigorous scientific standards.

Theoretical Framework: Magnetism in Cobalt(II) Complexes

Cobalt(II) acetate tetrahydrate, with the chemical formula Co(CH₃COO)₂·4H₂O, is a paramagnetic material. The magnetic properties of this compound are primarily dictated by the electron configuration of the cobalt(II) ion and its coordination environment.

The Co(II) ion has a d⁷ electron configuration. In an octahedral ligand field, typical for this hydrated acetate complex, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. For a high-spin d⁷ configuration, the electron arrangement is (t₂g)⁵(eg)², resulting in three unpaired electrons.

The magnetic moment (µ) of a paramagnetic substance arises from two sources: the spin angular momentum of the unpaired electrons and the orbital angular momentum. The spin-only magnetic moment (µ_s.o.) can be calculated using the following formula:

µ_s.o. = √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. For a Co(II) ion with three unpaired electrons, the spin-only magnetic moment is calculated to be 3.87 B.M.[1]

However, for high-spin octahedral Co(II) complexes, the experimentally observed magnetic moments, typically in the range of 4.7 to 5.2 B.M., are significantly higher than the spin-only value.[2][3][4] This discrepancy is attributed to a significant orbital contribution to the magnetic moment.[5][6][7] This arises from the threefold orbital degeneracy of the ⁴T₁g ground state in an octahedral field, which allows for the circulation of electrons between degenerate orbitals, generating an additional magnetic field.[2][3]

Quantitative Magnetic Data

The magnetic properties of this compound tetrahydrate have been experimentally determined, and the key quantitative data are summarized in the table below.

| Parameter | Value | Notes |

| Molar Magnetic Susceptibility (χ_M) | +11,000 x 10⁻⁶ cm³/mol | This positive value confirms the paramagnetic nature of the compound.[8] |

| Spin-Only Magnetic Moment (µ_s.o.) | 3.87 B.M. | Theoretical value for a d⁷ ion with three unpaired electrons.[1] |

| Expected Experimental Magnetic Moment | 4.7 - 5.2 B.M. | Typical range for high-spin octahedral Co(II) complexes, indicating a significant orbital contribution.[2][3][4] |

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic susceptibility of this compound tetrahydrate can be accomplished through several well-established experimental techniques. The choice of method often depends on the required sensitivity, sample phase (solid or solution), and available instrumentation.

Gouy Method

The Gouy method is a classical technique for measuring the magnetic susceptibility of solid samples.[9] It involves measuring the apparent change in the mass of a sample when it is placed in a magnetic field.[9][10]

Methodology:

-

Sample Preparation: A powdered sample of this compound tetrahydrate is packed uniformly into a long, cylindrical tube (Gouy tube).

-

Initial Measurement: The tube is suspended from a balance, and its mass is recorded in the absence of a magnetic field.

-

Magnetic Field Application: The sample is then positioned between the poles of a powerful electromagnet such that one end of the sample is in a region of high magnetic field strength and the other end is in a region of negligible field strength.

-

Final Measurement: The mass of the sample is measured again with the magnetic field turned on. A paramagnetic sample like this compound tetrahydrate will be drawn into the magnetic field, leading to an apparent increase in mass.

-

Calculation: The change in mass is used to calculate the gram magnetic susceptibility (χ_g), which can then be converted to the molar magnetic susceptibility (χ_M).

Evans Method (NMR Spectroscopy)

The Evans method is a widely used technique for determining the magnetic susceptibility of paramagnetic substances in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13] It relies on measuring the shift in the resonance frequency of a reference compound in the presence of the paramagnetic species.[11]

Methodology:

-

Sample Preparation: Two solutions are prepared in a suitable deuterated solvent (e.g., D₂O). One solution contains a known concentration of this compound tetrahydrate and an inert reference compound (e.g., t-butanol). The second solution contains only the reference compound at the same concentration.

-

NMR Tube Setup: A coaxial NMR tube is used. The inner capillary is filled with the reference solution, while the outer tube contains the solution with the paramagnetic sample.

-

NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired. The presence of the paramagnetic cobalt(II) complex will cause a shift in the chemical shift of the reference compound in the outer tube compared to the reference in the inner capillary.

-

Calculation: The difference in the chemical shifts (Δδ) is used to calculate the molar magnetic susceptibility of the sample. From this, the effective magnetic moment (µ_eff) can be determined.

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive method for measuring the magnetic properties of materials as a function of temperature and applied magnetic field.[14]

Methodology:

-

Sample Preparation: A precisely weighed polycrystalline (powder) sample of this compound tetrahydrate is placed in a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is placed in the SQUID magnetometer. The instrument measures the magnetic moment of the sample over a range of temperatures (e.g., 2-300 K) and applied DC magnetic fields.

-

Data Analysis: The raw data of magnetic moment versus temperature and field are used to calculate the molar magnetic susceptibility (χ_M). A plot of χ_M*T versus T is often generated to analyze the magnetic behavior and the influence of factors like spin-orbit coupling.

Visualizations

Experimental Workflow for Magnetic Characterization

The following diagram outlines the logical workflow for the experimental determination and theoretical analysis of the magnetic properties of a coordination complex such as this compound tetrahydrate.

Caption: Workflow for Magnetic Property Analysis of this compound Tetrahydrate.

Origin of Magnetic Moment in High-Spin Octahedral Co(II)

This diagram illustrates the contributing factors to the effective magnetic moment in a high-spin octahedral Co(II) complex, highlighting the significant role of the orbital angular momentum.

Caption: Contributions to the Magnetic Moment of High-Spin Octahedral Co(II).

References

- 1. Multi-Technique Experimental Benchmarking of the Local Magnetic Anisotropy of a Cobalt(II) Single-Ion Magnet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. Effects of precursor salt on colloidal cobalt oxyhydroxides composition and its application in non-enzymatic glucose electrooxidation [scielo.org.za]

- 5. Cobalt - poly(amido amine) superparamagnetic nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. computational chemistry - Predicting magnetic moment of a metal complex computationally - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Calculate the magnetic moment of a high-spin octahedral complex that has six electrons in 3d-orbitals [allen.in]

- 10. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. lakeshore.com [lakeshore.com]

- 14. researchgate.net [researchgate.net]

The Thermal Decomposition of Cobalt(II) Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition pathway of Cobalt(II) acetate (B1210297), a critical process in the synthesis of cobalt-based materials for various applications, including catalysis and drug development. This document outlines the key decomposition stages, intermediate products, and final residues under different atmospheric conditions, supported by quantitative data and detailed experimental protocols.

Introduction

Cobalt(II) acetate, particularly in its tetrahydrate form (Co(CH₃COO)₂·4H₂O), is a widely used precursor for the preparation of cobalt oxides and other cobalt-containing materials.[1][2] Its thermal decomposition is a complex process involving dehydration, the formation of intermediate species, and finally, the generation of cobalt oxides or metallic cobalt, depending on the surrounding atmosphere.[3][4] Understanding this pathway is crucial for controlling the composition, structure, and properties of the final product.

Thermal Decomposition Pathway

The thermal decomposition of this compound tetrahydrate proceeds through distinct stages, which are significantly influenced by the composition of the atmosphere (inert or oxidative).

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

Under an inert atmosphere such as nitrogen, the decomposition process can be summarized in three main stages.[5]

Stage 1: Dehydration The initial phase involves the loss of water of hydration. This process typically begins at room temperature and is completed by approximately 110-150°C.[5][6] The experimental weight loss during this stage is around 30.4%, which is close to the theoretical value of 28.9% for the removal of all four water molecules.[5]

Stage 2: Formation of Intermediates Following dehydration, the anhydrous this compound undergoes further decomposition. Between 200°C and 275°C, a crystalline anhydrous acetate phase is formed.[5][6] This is followed by the formation of intermediate species, which can include a basic cobalt acetate, such as Co₃O(CH₃COO)₄, or other oxyacetates and hydroxoacetates.[3][5] Some studies also suggest the formation of Co(OH)ₓ(CH₃COO)₂₋ₓ or CoOₓ(CH₃COO)₂₋₂ₓ as possible intermediates.[5]

Stage 3: Formation of Cobalt Oxides and Metallic Cobalt The final stage of decomposition, occurring between 275°C and 400°C, involves the breakdown of the intermediate species to form cobalt oxides.[5][6] Initially, a zinc-blende form of Cobalt(II) oxide (CoO) is formed at temperatures between 275-330°C.[5][6] As the temperature increases to around 400°C, this transforms into the more stable rocksalt polymorph of CoO.[5] At higher temperatures, the formation of metallic cobalt has also been observed.[5] The volatile byproducts of this stage include acetic acid, acetone, carbon dioxide, and ketene.[3][4]

Decomposition in an Oxidative Atmosphere (e.g., Air)

In the presence of air, the decomposition pathway is altered, leading to the formation of a different final product.

Stage 1 & 2: Dehydration and Intermediate Formation The initial dehydration and formation of an amorphous phase are similar to the process in an inert atmosphere.[5]

Stage 3: Formation of Cobalt(II,III) Oxide The key difference in an air atmosphere is that the final product is Cobalt(II,III) oxide (Co₃O₄) with a spinel structure.[5] This is the sole crystalline phase observed at temperatures around 270°C and above.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound tetrahydrate.

Table 1: Decomposition Stages in an Inert Atmosphere (N₂)[5][6]

| Stage | Temperature Range (°C) | Key Events | Weight Loss (%) |

| A | Room Temperature - 110 | Dehydration (loss of 4 H₂O) | ~28.9 - 30.4 |

| B | 110 - 275 | Formation of anhydrous acetate and intermediate oxyacetates | ~11.95 |

| C | 275 - 400 | Decomposition to CoO (initially Zn-blende, then rocksalt) | - |

Table 2: Final Products under Different Atmospheres

| Atmosphere | Temperature (°C) | Final Product(s) |

| Inert (N₂) | ~330 | CoO (Zn-blende)[5] |

| Inert (N₂) | ~400 | CoO (rocksalt), Metallic Co[5] |

| Oxidative (Air) | >270 | Co₃O₄ (spinel)[5] |

Experimental Protocols

The following are generalized methodologies for the key analytical techniques used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound tetrahydrate (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with the desired atmosphere (e.g., high-purity nitrogen or air) at a constant flow rate (e.g., 20-100 mL/min).

-

The sample is heated from room temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the different decomposition stages and calculate the corresponding weight losses.

In-situ X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the sample at different temperatures during the decomposition process.

Methodology:

-

A powdered sample of this compound tetrahydrate is placed on a high-temperature sample stage within an X-ray diffractometer.

-

The sample chamber is flushed with the desired atmosphere (e.g., nitrogen).

-

The sample is heated to a series of setpoint temperatures, with soaking times at each temperature to allow for thermal equilibrium.

-

At each temperature, an XRD pattern is collected over a specific 2θ range.

-

The resulting diffraction patterns are analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction databases (e.g., ICDD PDF).[5]

Visualizations

The following diagrams illustrate the thermal decomposition pathways and a typical experimental workflow.

Caption: Decomposition pathway in an inert atmosphere.

Caption: Decomposition pathway in an oxidative atmosphere.

Caption: A typical experimental workflow for analysis.

References

- 1. americanelements.com [americanelements.com]

- 2. Cobalt (II) Acetate Tetrahydrate - CAS 6147-53-1 | ProChem, Inc. [prochemonline.com]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thermal decomposition of this compound tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

A Deep Dive into the Coordination Chemistry of Cobalt(II) Acetate with N-Donor Ligands

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the synthesis, structure, and properties of cobalt(II) acetate (B1210297) coordination complexes with nitrogen-donor ligands.

The coordination chemistry of cobalt(II) acetate with a diverse array of nitrogen-donor ligands presents a rich and varied landscape of molecular architecture and reactivity. These complexes are of significant interest due to their potential applications in catalysis, materials science, and as precursors for novel therapeutic agents. This guide provides an in-depth analysis of the core principles governing these interactions, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Principles of Coordination

Cobalt(II), a d⁷ transition metal ion, readily forms coordination complexes with a variety of ligands. In the presence of N-donor ligands, the acetate anions can act as either monodentate or bidentate ligands, or they can be displaced by the incoming nitrogen-containing molecules. The resulting coordination geometry around the cobalt center is highly dependent on the steric and electronic properties of the N-donor ligand, as well as the reaction conditions. Common geometries observed include octahedral, tetrahedral, and, less frequently, trigonal bipyramidal or square pyramidal.

The tetrahydrate form of this compound, Co(CH₃CO₂)₂·4H₂O, serves as a common starting material. In this precursor, the cobalt ion is in an octahedral environment, coordinated to four water molecules and two acetate ligands.[1] The substitution of these coordinated water molecules by N-donor ligands is a fundamental step in the synthesis of the target complexes.

Synthesis and Experimental Protocols

The synthesis of this compound complexes with N-donor ligands is typically achieved through straightforward reaction pathways, often involving the direct reaction of this compound with the desired ligand in a suitable solvent.

General Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of these complexes.

Detailed Experimental Protocol: Synthesis of Co(C₃H₄N₂)₆₂

This protocol describes a solvent-free method for the synthesis of a hexaimidazolecobalt(II) nitrate (B79036) complex.[2]

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Imidazole (B134444) (C₃H₄N₂)

Procedure:

-

Melt 0.06 moles of imidazole in a ceramic crucible on a heated surface at 120 °C.[2]

-

Add 0.01 moles of cobalt(II) nitrate hexahydrate to the molten imidazole.[2]

-

Stir the mixture. An active interaction will be observed, forming a blue humid powder that quickly dries and turns pink-violet.[2]

-

Continue stirring until the reaction is complete.

Structural and Spectroscopic Data

The precise characterization of these complexes is crucial for understanding their properties. X-ray crystallography provides definitive structural information, while spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy offer valuable insights into the coordination environment of the cobalt(II) ion.

Crystallographic Data Summary

The following table summarizes key crystallographic data for selected this compound complexes with N-donor ligands.

| Complex | N-donor Ligand | Coordination Geometry | Co-N Bond Lengths (Å) | Co-O Bond Lengths (Å) | Reference |

| [Co(C₃H₄N₂)₂(C₄H₅O₂)₂] | Imidazole | Trigonal Bipyramidal | - | - | [3][4] |

| [Co(C₄H₆N₂)₂(C₄H₅O₂)₂] | 2-Methylimidazole | Trigonal Bipyramidal | - | - | [3][4] |

| [Co(H₂O)₄(sul)₂] (sul = sulindac) | - (N/A) | Octahedral | - | - | [5] |

| [Co(2,9-dimephen)(sul)₂] | 2,9-dimethylphenanthroline | - | - | - | [5] |

| Trinuclear Co(II) Acetate Complex | Pyridine-based | Octahedral (central and terminal Co) | - | - | [6] |

Spectroscopic Data Summary

IR and UV-Vis spectroscopy are powerful tools for probing the coordination of ligands to the cobalt(II) center.

| Complex Type | Key IR Bands (cm⁻¹) | Key UV-Vis Bands (nm) | Interpretation | Reference |

| Cobalt(II) complexes with azo-functionalized ligands | - | 490 (⁴T₁g(F) → ⁴A₂g(F)), ~600 (⁴T₁g(F) → ⁴T₁g(P)) | These absorptions are characteristic of an octahedral environment around the cobalt(II) ion.[7] | [7] |

| Cobalt(II) complexes with sulindac (B1681787) and N-donors | υ(NH) at 3374, υas(NH) at 3268 (for 2-aminopyridine (B139424) complex); Δυ(COO⁻) > 200 cm⁻¹ | Bands in the visible region | The IR data for the 2-aminopyridine complex indicates coordination through the pyridine (B92270) nitrogen. The large separation of the carboxylate stretching frequencies suggests a monodentate coordination mode for the carboxylate groups. The UV-Vis spectra are consistent with d-d transitions for a low spin d⁷ Co(II) ion.[5] | [5] |

Coordination Environment and Bonding

The interaction between this compound and N-donor ligands can lead to a variety of coordination environments. The following diagram illustrates the formation of a generic octahedral complex from the hydrated this compound precursor.

In many cases, the acetate ligands can also be substituted, leading to cationic complexes where the charge is balanced by counter-ions. For instance, in the presence of imidazole and nitrate ions, a [Co(C₃H₄N₂)₆]²⁺ complex can be formed, with the nitrate anions in the outer coordination sphere.[2]

Potential Applications and Future Directions

The diverse structural and electronic properties of this compound complexes with N-donor ligands make them promising candidates for a range of applications. Their catalytic activity is being explored in oxidation and polymerization reactions.[8] Furthermore, the incorporation of biologically active N-donor ligands can lead to complexes with enhanced antimicrobial or anticancer properties.[3][4][5]

Future research in this area is likely to focus on the rational design of complexes with specific electronic and steric properties to tune their reactivity for targeted applications. The development of novel N-donor ligands and the exploration of non-conventional reaction conditions, such as solvent-free synthesis, will continue to expand the rich coordination chemistry of this compound. The study of their mechanisms of action in biological systems is also a critical area for the development of new metal-based therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of cobalt(ii) chloride and this compound with hemisalen-type ligands: ligand transformation, oxidation of cobalt and complex formation. Preliminary study on the cytotoxicity of Co(ii) and Co(iii) hemisalen complexes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Cobalt(II) Acetate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of Cobalt(II) acetate (B1210297) and its complexes, focusing on UV-Visible and Fourier-Transform Infrared spectroscopy. It details experimental methodologies and presents quantitative data to aid in the characterization and analysis of these compounds.

Introduction to Cobalt(II) Acetate Complexes

This compound, commonly found as the tetrahydrate, Co(CH₃COO)₂·4H₂O, is a versatile precursor in the synthesis of various coordination complexes and materials.[1] Its spectroscopic properties are of significant interest as they provide insights into the coordination environment, bonding, and electronic structure of the cobalt center. In its hydrated form, this compound typically exhibits an octahedral geometry, with the cobalt ion coordinated to acetate and water ligands.[1] The formation of complexes with other ligands can lead to changes in this coordination geometry, which are readily probed by spectroscopic techniques.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for studying the electronic transitions of d-block metal complexes. For Cobalt(II) (a d⁷ ion), the positions and intensities of the absorption bands are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral).

General Principles

The absorption of UV-Visible light by Cobalt(II) complexes promotes electrons from lower energy d-orbitals to higher energy d-orbitals. The energy difference between these orbitals is influenced by the nature of the ligands surrounding the metal ion.

Spectroscopic Data

The following table summarizes the UV-Visible absorption maxima (λmax) for this compound and some of its complexes.

| Compound/Complex | Solvent/State | λmax (nm) | Reference(s) |

| This compound | Water/Acetic Acid | 515 - 525 | [2] |

| Hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺ | Aqueous | ~540 | [3] |

| Tetrachlorocobaltate(II) ion, [CoCl₄]²⁻ | 12 M HCl | ~720 | [3] |

| [Co(NH₃)₆]³⁺ | Aqueous | 340, 475 | [3] |

Note: Molar absorptivity (ε) values are often context-dependent and are not consistently reported across the literature for these specific complexes.

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines the general steps for acquiring a UV-Visible spectrum of a this compound complex.

-

Preparation of Standard Stock Solution:

-

Accurately weigh a precise amount (e.g., 0.84 g) of the Cobalt(II) complex using an analytical balance.[4]

-

Quantitatively transfer the solid to a volumetric flask (e.g., 50 mL) using a funnel.[4]

-

Dissolve the complex in a suitable solvent (e.g., deionized water, ethanol, or a water/acetic acid mixture) and dilute to the mark.[2][4] Ensure the solution is thoroughly mixed.

-

-

Preparation of Dilutions:

-

Prepare a series of dilutions from the stock solution to create standards of known concentrations. This is crucial for quantitative analysis and determination of molar absorptivity.[4]

-

-

Instrument Setup and Calibration:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Select the desired wavelength range for scanning (e.g., 190-800 nm).

-

Fill a cuvette with the solvent used to prepare the solutions to serve as a blank.[4]

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.[4]

-

-

Sample Measurement:

-

Data Analysis:

-

Plot absorbance versus concentration to generate a calibration curve (Beer's Law plot) if quantitative analysis is required.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound complexes, it is used to study the coordination of the acetate ligand and other functional groups to the cobalt ion.

General Principles

The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. The frequencies of these vibrations are characteristic of the specific bonds and their chemical environment.

Spectroscopic Data

The following table summarizes key FT-IR vibrational frequencies for this compound and its hydrates.

| Wavenumber (cm⁻¹) | Assignment | Compound | Reference(s) |

| ~3400 | O-H stretching (of water molecules) | Co(CH₃COO)₂·4H₂O | [6] |

| 1567 | Asymmetric C=O stretching (acetate) | Co(CH₃COO)₂·4H₂O | [6] |

| 1420 | Symmetric C=O stretching (acetate) | Co(CH₃COO)₂·4H₂O | [6] |

| 643 | Co-O stretching | Cobalt acetate complex | [7] |

Experimental Protocol: FT-IR Spectroscopy

This protocol describes the general steps for acquiring an FT-IR spectrum of a solid this compound complex.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the finely ground powder into a pellet press.

-

Apply pressure to form a transparent or semi-transparent pellet.

-

-

Sample Preparation (Nujol Mull):

-

Instrument Setup and Background Scan:

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Run a background spectrum without any sample present. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[9]

-

-

Sample Measurement:

-

Place the prepared KBr pellet or Nujol mull in the sample holder within the spectrometer.

-

Acquire the FT-IR spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.[9]

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.[10]

-

Synthesis of this compound Complexes

The following is a generalized protocol for the synthesis of a Cobalt(II) complex, using the preparation of [Co(pic)₂(H₂O)₂]·2H₂O (where pic = 2-picolinic acid) as an example.[11]

Experimental Protocol: Synthesis of [Co(pic)₂(H₂O)₂]·2H₂O

-

Reactant Preparation:

-

Weigh stoichiometric amounts of this compound tetrahydrate and 2-picolinic acid (molar ratio of 1:2).[11]

-

-

Reaction:

-

Isolation and Purification:

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound complexes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Simultaneous spectrophotometric determination of Co (II) and Co (III) in acidic medium with partial least squares regression and artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 4. kbcc.cuny.edu [kbcc.cuny.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis, Crystal Structure, and Thermal Decomposition of the Cobalt(II) Complex with 2-Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Cobalt(II) Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of cobalt(II) acetate (B1210297) in various organic solvents. This information is critical for professionals in research, chemical synthesis, and pharmaceutical development where cobalt(II) acetate is utilized as a catalyst, precursor, or reagent. This guide summarizes available quantitative data, presents detailed experimental protocols for solubility determination, and visualizes a key catalytic pathway involving this compound.

Quantitative Solubility Data

This compound exhibits good solubility in polar protic solvents like alcohols and is also soluble in dilute acids.[1][2] Its solubility in other organic solvent classes varies.

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation(s) |

| Methanol | Alcohol | 15 | 2.1 | [3] |

| Ethanol | Alcohol | Ambient | Miscible | [4] |

| Acetic Acid | Carboxylic Acid | 30 | 1.03 | [n/a] |

| Acetic Acid | Carboxylic Acid | 60 | 0.644 | [n/a] |

| Acetic Acid | Carboxylic Acid | 80 | 0.733 | [n/a] |

| Acetic Acid | Carboxylic Acid | 98 | 0.831 | [n/a] |

Note: The data for acetic acid did not have a specific citation in the initial search results. It is included here for completeness but should be cross-verified with a primary source.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for three common and reliable techniques for determining the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask)

This is a widely recognized and reliable method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of finely powdered this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or solvent-rinsed pipette to avoid crystallization upon cooling. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is recommended to remove any fine particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the accurately measured volume of the saturated solution into a pre-weighed, dry evaporating dish or beaker.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, dry the solid residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dry residue. The mass of the dissolved this compound is the difference between this final weight and the initial weight of the empty dish.

-

-

Calculation:

-

The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

-

UV-Visible Spectrophotometry

This method is suitable when this compound exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent, and the solvent itself is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The λmax should be determined by scanning a moderately concentrated solution across the UV-Vis range.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 2.1).

-

After reaching equilibrium, carefully withdraw a sample of the supernatant and filter it to remove any undissolved solute.

-

Accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Measurement and Calculation:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

References

X-ray Absorption Spectroscopy of Aqueous Cobalt(II) Acetate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the application of X-ray Absorption Spectroscopy (XAS) for the characterization of the local coordination environment of the Cobalt(II) ion in aqueous solutions of Cobalt(II) acetate (B1210297). While direct, comprehensive studies on this specific system are not abundant in publicly accessible literature, this guide synthesizes foundational knowledge of Cobalt(II) acetate chemistry with established XAS methodologies for analogous aqueous divalent transition metal ions. This document details the theoretical underpinnings of XAS, outlines experimental protocols for data acquisition and analysis, and presents expected structural parameters based on analogous systems. The objective is to equip researchers with the necessary framework to design, execute, and interpret XAS experiments on aqueous this compound and similar coordination complexes.

Introduction

This compound, commonly found as the tetrahydrate Co(CH₃COO)₂·4H₂O, is a versatile compound utilized as a catalyst in various industrial processes, a precursor for material synthesis, and in analytical chemistry.[1] In aqueous solutions, this compound dissociates to form Co²⁺(aq) and acetate ions (CH₃COO⁻).[2] The local coordination and speciation of the Co(II) ion in solution are critical to understanding its reactivity and catalytic activity.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for probing the local atomic structure of metal ions in non-crystalline systems, such as aqueous solutions.[3] It is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which yields quantitative information on the number, type, and distances of neighboring atoms.[4]

This guide will focus on the practical application of XAS to elucidate the structure of the hydrated Cobalt(II) ion in the presence of acetate ligands.

The Coordination Chemistry of Aqueous this compound

In its solid tetrahydrate form, X-ray crystallography has shown that the central cobalt atom in this compound adopts a distorted octahedral geometry.[5] It is coordinated by four water molecules and two acetate ligands.[5] When dissolved in water, the Co(II) ion is expected to be primarily coordinated by water molecules, forming the hexaaqua complex, [Co(H₂O)₆]²⁺, which is characteristic of Co(II) in dilute aqueous solutions.[3]

The acetate ions in solution can act as ligands, potentially forming inner-sphere complexes where one or more water molecules in the first coordination shell are replaced by acetate. The extent of this complexation is dependent on factors such as concentration and pH. The acetate ligand can coordinate in a monodentate or bidentate fashion, which would alter the local structure around the Co(II) center. XAS is a powerful tool to investigate these potential structural arrangements.

Experimental Protocols for XAS of Aqueous this compound

The following sections outline a generalized experimental workflow for conducting XAS measurements on aqueous this compound solutions. This protocol is based on established methodologies for similar aqueous transition metal ion systems.

Sample Preparation

Aqueous solutions of this compound should be prepared using high-purity water and this compound tetrahydrate (Co(CH₃COO)₂·4H₂O).

-

Concentration: The concentration of the Co(II) solution should be carefully chosen. For fluorescence mode measurements, a dilute concentration (e.g., 15 mM) is often used to minimize self-absorption effects.[6] For transmission mode, higher concentrations may be necessary.

-

pH Control: The pH of the solution can influence the speciation of both the cobalt aqua-ion and the acetate ligand. It is advisable to measure and record the pH of the solution. If necessary, the pH can be adjusted using a non-coordinating acid or base.

-

Sample Holder: The aqueous solution should be contained in a sample holder that is chemically inert and has windows that are transparent to X-rays (e.g., Kapton or Mylar). The path length of the sample holder should be optimized for the concentration to achieve an appropriate absorption edge step.

Data Acquisition

XAS data are typically collected at a synchrotron radiation facility.

-

Beamline Setup: The experiment should be performed at a beamline equipped with a suitable monochromator (e.g., Si(111) or Si(220)) to select and scan the X-ray energy across the Co K-edge (7709 eV).

-

Measurement Mode: Data can be collected in transmission or fluorescence mode. Transmission mode is suitable for more concentrated samples, while fluorescence mode is preferred for dilute samples. An ion chamber is used to detect the transmitted X-rays in transmission mode, and a fluorescence detector (e.g., a multi-element solid-state detector) is used to collect the emitted fluorescence X-rays.

-

Energy Range: The energy should be scanned from approximately 200 eV below the Co K-edge to about 800-1000 eV above the edge to cover both the XANES and EXAFS regions.

-

Data Averaging: Multiple scans should be collected for each sample and averaged to improve the signal-to-noise ratio.

Data Analysis

The analysis of XAS data involves several steps, typically performed using specialized software packages like Athena, Artemis, or Demeter.

-

Pre-edge Background Subtraction and Normalization: The raw absorption data is processed to remove the background absorption from other elements and to normalize the data to the absorption of a single Co atom.[7]

-

EXAFS Extraction: The oscillatory EXAFS signal, χ(k), is extracted from the post-edge region of the spectrum and converted from energy space to photoelectron wavevector (k) space.[8]

-

Fourier Transform: The k-weighted EXAFS data (k³χ(k)) is Fourier transformed to generate a pseudo-radial distribution function, which shows peaks corresponding to the different coordination shells around the central Co atom.

-

EXAFS Fitting: The quantitative structural parameters are obtained by fitting the EXAFS data with a theoretical model. The EXAFS equation is used to model the contributions from different scattering paths (e.g., Co-O for the first shell). The fitting process refines parameters such as the coordination number (N), the interatomic distance (R), and the Debye-Waller factor (σ²), which accounts for thermal and static disorder.[7][8] Theoretical scattering paths are typically calculated using codes like FEFF.[7]

Expected Quantitative Data

Table 1: Expected EXAFS Fitting Parameters for the First Coordination Shell of Aqueous Co(II)

| Shell | Scatterer | Coordination Number (N) | Bond Distance (R) [Å] | Debye-Waller Factor (σ²) [Ų] |

| 1 | O | 6 (fixed) | ~2.08 - 2.10 | ~0.006 - 0.009 |

Note: This data is based on studies of aqueous Co(II) solutions with non-coordinating anions. The presence of acetate may lead to the formation of inner-sphere complexes, which would manifest as changes in these parameters. For instance, a bidentate coordination of an acetate ligand would likely result in a shorter Co-O bond distance for the carboxylate oxygens compared to the Co-O distance for the remaining water molecules, potentially requiring a multi-shell fit.

Visualizations

Logical Flow of XAS Data Analysis

The following diagram illustrates the typical workflow for analyzing experimental XAS data to extract structural information.

Caption: A flowchart of the XAS data analysis process.

Coordination Environment of Aqueous Co(II)

This diagram illustrates the expected primary coordination environment of the Co(II) ion in an aqueous solution containing acetate.

References

- 1. researchgate.net [researchgate.net]

- 2. cobalt-nickel.net [cobalt-nickel.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Structure and complexation mechanism of aqueous Zn(II)-acetate complex studied by XAFS and Raman spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsdr.org [ijsdr.org]

An In-depth Technical Guide to EPR Spectroscopy of High-spin Cobalt(II) Acetate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Electron Paramagnetic Resonance (EPR) spectroscopy as applied to the study of high-spin Cobalt(II) acetate (B1210297) complexes. High-spin Co(II) (3d7, S = 3/2) complexes are of significant interest in various fields, including catalysis, materials science, and bioinorganic chemistry, owing to their diverse coordination geometries and magnetic properties. EPR spectroscopy is a powerful technique for probing the electronic structure and coordination environment of these paramagnetic species. This guide will delve into the theoretical underpinnings, experimental protocols, and data interpretation relevant to the EPR analysis of high-spin Co(II) acetate complexes.

Theoretical Background of High-spin Co(II) EPR

The EPR spectra of high-spin Co(II) complexes are often complex to analyze due to the presence of a large zero-field splitting (ZFS) and significant g-anisotropy. The ground state of a high-spin Co(II) ion in an octahedral field is an orbital triplet (4T1g), which is subject to spin-orbit coupling and distortions from ideal symmetry. These effects lift the degeneracy of the spin states, leading to two Kramers doublets (MS = ±1/2 and MS = ±3/2) that are separated by the ZFS.

The EPR spectrum is described by the spin Hamiltonian:

H = μBB·g·S + D[Sz2 - S(S+1)/3] + E(Sx2 - Sy2) + A·S·I

where:

-

μB is the Bohr magneton.

-

B is the external magnetic field.

-

g is the g-tensor.

-

S is the electron spin operator (S=3/2).

-

D and E are the axial and rhombic ZFS parameters, respectively.

-

A is the hyperfine coupling tensor for the 59Co nucleus (I=7/2).

-

I is the nuclear spin operator.

The large ZFS in high-spin Co(II) complexes often means that at conventional X-band microwave frequencies (~9.5 GHz), transitions may only be observed within the lowest-lying Kramers doublet. This gives rise to an "effective" g-value, which can be significantly different from the free electron g-value of ~2.0023. The analysis of these spectra can provide detailed information about the symmetry and electronic structure of the Co(II) center.

Experimental Protocols

The successful acquisition of high-quality EPR spectra of high-spin Co(II) acetate complexes requires careful attention to experimental parameters. Due to the typically fast spin-lattice relaxation of high-spin Co(II), spectra are usually recorded at cryogenic temperatures (liquid helium, 4.2 K).

Sample Preparation

-

Solid-State (Powder) Samples: The complex of interest should be finely ground to ensure a random orientation of the crystallites in the magnetic field. For air-sensitive samples, the EPR tube should be loaded in an inert atmosphere (e.g., a glovebox).

-

Frozen Solution Samples: The complex is dissolved in a suitable solvent that forms a good glass upon freezing. Common solvents include toluene, dichloromethane, or mixtures thereof. The concentration should be optimized to maximize signal-to-noise while avoiding concentration-dependent line broadening. Degassing the solution by several freeze-pump-thaw cycles is crucial to remove dissolved oxygen, which is paramagnetic and can interfere with the spectrum.

-

Magnetic Dilution: To resolve hyperfine coupling, it is often necessary to magnetically dilute the Co(II) complex in an isostructural diamagnetic host lattice (e.g., the corresponding Zn(II) complex). This minimizes intermolecular magnetic interactions that can broaden the spectral lines.

EPR Spectrometer Settings (X-band)

A generalized experimental workflow for the EPR analysis of a high-spin Cobalt(II) acetate complex is depicted below.

Caption: Generalized experimental workflow for the EPR analysis of high-spin Co(II) acetate complexes.

A logical diagram illustrating the relationship between the molecular structure of a high-spin Co(II) complex and its observable EPR parameters is presented below.

Caption: Relationship between molecular structure and EPR observables for high-spin Co(II) complexes.

Quantitative Data

The following table summarizes representative EPR parameters for high-spin Co(II) complexes found in the literature. While specific data for a wide range of acetate complexes are scarce, these examples provide a basis for comparison.

| Complex | g-values (effective) | A-values (MHz) | D (cm-1) | E/D | Reference |

| [Co(hfac)2(bpy)] | g'1=2.063, g'2=3.599, g'3=5.854 | A'1=108, A'2=10, A'3=260 | 37.1 | 0.158 | [1] |

| Co(acac)2 | g⊥≈5.8-5.4, g∥≈2.0 | Not resolved | - | - | [2] |

Note: The EPR parameters for [Co(hfac)2(bpy)] were determined using a combination of X-band and multi-high-frequency EPR spectroscopy.[1] The data for Co(acac)2 represents apparent g-values from a broad X-band spectrum.[2]

Data Interpretation and Simulation

The interpretation of high-spin Co(II) EPR spectra typically requires spectral simulation using specialized software packages. By simulating the experimental spectrum with the spin Hamiltonian, it is possible to extract the g-tensor, ZFS parameters (D and E), and hyperfine coupling constants (A).

-

g-values: The principal values of the g-tensor provide information about the symmetry of the Co(II) coordination environment. A rhombic g-tensor (gx ≠ gy ≠ gz) indicates a low-symmetry environment.

-

Zero-Field Splitting (D and E): The magnitude of D is related to the energy separation between the MS = ±1/2 and MS = ±3/2 Kramers doublets. The sign of D determines which doublet is the ground state. The rhombicity parameter, E/D (where 0 ≤ E/D ≤ 1/3), describes the deviation from axial symmetry.

-

Hyperfine Coupling (A): The interaction of the electron spin with the 59Co nucleus (I=7/2) can lead to a characteristic eight-line hyperfine splitting pattern. The magnitude of the hyperfine coupling is related to the delocalization of the unpaired electron density onto the cobalt nucleus.

Advanced Techniques

For a more complete determination of the spin Hamiltonian parameters, particularly the ZFS, advanced EPR techniques are often necessary:

-

Multi-High-Frequency EPR (HFEPR): By performing EPR at multiple, higher microwave frequencies (and correspondingly higher magnetic fields), it is possible to directly observe transitions between the different Kramers doublets, allowing for a more accurate determination of D.

-

Frequency-Domain Fourier-Transform THz-EPR (FD-FT THz-EPR): This technique can directly measure the ZFS by observing the transition between the Kramers doublets in the absence of an external magnetic field.

Conclusion

EPR spectroscopy is an indispensable tool for the characterization of high-spin this compound complexes. Although the spectra can be complex, a careful experimental approach coupled with spectral simulation can yield a wealth of information about the electronic structure and coordination environment of the Co(II) center. This information is critical for understanding the reactivity and properties of these important complexes in various applications, from catalysis to the development of new therapeutic agents. The use of advanced EPR techniques can further refine the understanding of their magnetic properties.

References

Physical and chemical properties of Cobalt(II) acetate

An In-depth Technical Guide to the Physical and Chemical Properties of Cobalt(II) Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Cobalt(II) acetate, with a focus on its tetrahydrate form, which is the most common. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Physical Properties

This compound is typically encountered as a red-violet crystalline solid in its tetrahydrate form, while the anhydrous form appears as a pale pink powder.[1][2][3] It possesses a faint vinegar-like odor.[4]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Form | Citations |

| Molecular Weight | 177.02 g/mol | Anhydrous | [2] |

| 249.08 g/mol | Tetrahydrate | [5] | |

| Melting Point | 298 °C (decomposes) | Anhydrous | [2][6] |

| 140 °C | Tetrahydrate | [7] | |

| Density | 1.705 g/cm³ | Tetrahydrate | [7] |

| Refractive Index (nD) | 1.542 | Tetrahydrate | [7] |

| Magnetic Susceptibility (χ) | +11,000 x 10⁻⁶ cm³/mol | Tetrahydrate | [7] |

Solubility

This compound tetrahydrate is readily soluble in water and also shows solubility in alcohols and dilute acids.[7][8] The solubility in water is significant, making it a versatile precursor for various applications.[2][9] Its solubility generally increases with temperature.[10]

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Form | Citations |

| Water | 380 g/L | 20 °C | Tetrahydrate | [5] |

| Methanol | Soluble | Not Specified | Tetrahydrate | [7] |

| Ethanol | Miscible | Not Specified | Tetrahydrate | [11] |

| Dilute Acids | Soluble | Not Specified | Tetrahydrate | [7] |

| Pentyl Acetate | Soluble | Not Specified | Tetrahydrate | [7] |

Chemical Properties and Reactivity

Synthesis

This compound is typically synthesized by the reaction of cobalt(II) oxide or cobalt(II) hydroxide (B78521) with acetic acid.[7]

Reaction Scheme: CoO + 2CH₃COOH + 3H₂O → Co(CH₃COO)₂·4H₂O

Thermal Decomposition

The thermal decomposition of this compound tetrahydrate is a multi-step process that is highly dependent on the atmosphere (e.g., nitrogen or air).[12] Under a nitrogen atmosphere, the tetrahydrate first dehydrates, then decomposes to form cobalt oxides such as CoO.[12][13] In the presence of air, the final product is typically Co₃O₄.[12]

Catalytic Activity

This compound is a well-known catalyst in various organic reactions, particularly oxidations.[3] It is used in the production of polyesters and as a drying agent for paints and varnishes.[3] Its catalytic activity stems from the ability of the cobalt ion to cycle between its +2 and +3 oxidation states.[1]

Role in Biological Systems and Drug Development

The biological effects of cobalt are primarily attributed to the cobalt ion (Co²⁺). Cobalt is an essential trace element as a component of vitamin B12 (cobalamin).[14][15] In the context of drug development, cobalt ions have garnered interest for their ability to mimic hypoxia and induce angiogenesis through the activation of Hypoxia-Inducible Factor (HIF).[16] This has potential applications in tissue regeneration and cancer therapy. Furthermore, cobalt ions can generate reactive oxygen species (ROS) through Fenton-like reactions, which can induce cellular stress and apoptosis, a mechanism explored in cancer research.[4][16]

Hypoxia Mimicking and Angiogenesis Signaling

The diagram below illustrates the simplified pathway by which cobalt ions can mimic a hypoxic state, leading to the stabilization of HIF-1α and subsequent promotion of angiogenesis.

Caption: Cobalt(II) ion-induced hypoxia-mimicking pathway leading to angiogenesis.

Reactive Oxygen Species (ROS) Generation

Cobalt(II) ions can participate in Fenton-like reactions, leading to the generation of ROS, which can induce oxidative stress and cellular damage.

References

- 1. researchgate.net [researchgate.net]

- 2. Cobalt (II) Acetate Tetrahydrate - CAS 6147-53-1 | ProChem, Inc. [prochemonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound tetrahydrate | 6147-53-1 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Cobalt diacetate | C4H6CoO4 | CID 6277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Cobalt Acetate [ghtech.com]

- 12. Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample’s Journey through Temperature [mdpi.com]

- 13. chemicalpapers.com [chemicalpapers.com]

- 14. Selected aspects of the action of cobalt ions in the human body - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prevalence of Cobalt in the Environment and Its Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Cobalt(II) Acetate as a Catalyst in Toluene Oxidation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cobalt(II) acetate (B1210297) as a catalyst for the liquid-phase oxidation of toluene (B28343). This process is a cornerstone in the industrial synthesis of benzoic acid and benzaldehyde (B42025), crucial intermediates in the pharmaceutical and chemical industries.

Introduction

The oxidation of toluene using cobalt(II) acetate, often in conjunction with co-catalysts, is a well-established and efficient method for the production of valuable oxygenated aromatic compounds. The catalytic process typically involves the use of air or pure oxygen as the oxidant and is generally carried out in a solvent such as acetic acid. The primary products of this reaction are benzoic acid, benzaldehyde, and benzyl (B1604629) alcohol, with the selectivity towards a specific product being highly dependent on the reaction conditions and the catalytic system employed.

The catalytic activity of this compound stems from its ability to cycle between Co(II) and Co(III) oxidation states, facilitating the formation of radical species that initiate the oxidation of the toluene methyl group. The presence of promoters, such as bromide ions, can significantly enhance the catalytic activity and influence the product distribution.

Catalytic Systems and Reaction Products

This compound is a versatile catalyst that can be adapted for different synthetic goals. In industrial processes for benzoic acid production, cobalt catalysts are crucial for achieving high conversion rates.[1] For the synthesis of benzaldehyde, controlling the over-oxidation to benzoic acid is a key challenge, often addressed by modifying the catalyst system and reaction parameters.

The most common catalytic system involves this compound in acetic acid, often with the addition of a bromide source, such as sodium bromide.[2] The anion of the cobalt salt can influence the reaction, with acetate being more effective than other anions like stearate, bromide, acetylacetonate, or chloride for toluene conversion and benzoic acid yield.[3] The addition of co-catalysts like manganese acetate can also enhance the reaction yield.[4]

The primary products of toluene oxidation are:

-

Benzoic Acid: The major product under typical aerobic oxidation conditions.[3]

-

Benzaldehyde: A key intermediate that can be the desired product under carefully controlled conditions.[4]

-

Benzyl Alcohol: Another intermediate in the oxidation pathway.[2]

By-products can include benzyl benzoate, biphenyl, and benzene.[5]

Data Presentation

The following tables summarize quantitative data from various studies on the this compound-catalyzed oxidation of toluene.

Table 1: Effect of Solvent and Catalyst Composition on Toluene Oxidation

| Toluene (mL) | Acetic Acid (mL) | Catalyst System | Temperature (°C) | Pressure (Kg/cm²) | Time (hrs) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Benzyl Alcohol Selectivity (%) | Benzoic Acid Selectivity (%) | Reference |

| 280 | 20 | 1.5 g Co(OAc)₂·4H₂O, 5 g NaBr | 110 | 9 | 2.15 | 9.22 | 46.23 | 10.25 | 43.51 | [2] |

| 150 | 150 | 1.5 g Co(OAc)₂·4H₂O, 5 g NaBr | 110 | 9 | 2.15 | 15.17 | 49.95 | 3.25 | 46.8 | [2] |

| 224.3 | 75.7 | 1.5 g Co(OAc)₂·4H₂O, 5 g NaBr | 110 | 9 | 2.15 | 17.4 | 43.48 | 4.37 | 52.15 | [2] |

| 99.6 | 200.4 | 0.75 g Co(OAc)₂·4H₂O, 2.5 g NaBr | 110 | 9 | 2 | 20.43 | 40.98 | 0.79 | 58.24 | [2] |

Table 2: Influence of Promoters and Co-catalysts

| Catalyst System | Promoter/Co-catalyst | Temperature (°C) | Pressure | Toluene Conversion (%) | Benzoic Acid Yield (%) | Benzoic Acid Selectivity (%) | Reference |

| Co(OAc)₂ | NaBr | 150 | 1.0 MPa O₂ | 40 | - | - | [3] |

| Co(OAc)₂ | [bmim][Br] | 150 | 1.0 MPa O₂ | 81 | 69 | 94 | [3] |

| Co(OAc)₂ | [C₄H₉N(CH₃)₃][Br] | 150 | 1.0 MPa O₂ | 86 | - | - | [3] |

| Co(acac)₂ | Mn(acac)₂ | - | - | - | - | >90 (at <10% conversion) | [4] |

Experimental Protocols

Protocol 1: Synthesis of Benzaldehyde and Benzoic Acid

This protocol is adapted from a patented method for the liquid-phase air oxidation of toluene.[2]

Materials:

-

Toluene

-

Acetic Acid

-

This compound tetrahydrate (Co(OAc)₂·4H₂O)

-

Sodium Bromide (NaBr)

-

High-pressure reaction vessel equipped with a stirrer, gas inlet, and temperature control.

Procedure:

-

Charge the reaction vessel with the desired amounts of toluene, acetic acid, this compound tetrahydrate, and sodium bromide (refer to Table 1 for specific quantities).

-

Flush the reactor three times with air.

-

While stirring the reaction mixture, slowly heat the vessel to 110°C.

-

Once the temperature is stable, pressurize the reactor with air to 9 Kg/cm² and maintain a continuous outflow of 2 Lt/min.

-

After the specified reaction time (e.g., 2.15 hours), cool the reactor and carefully depressurize it.

-

Collect the reaction mixture for analysis.

Analysis:

-

The conversion of toluene and the selectivity towards benzaldehyde, benzyl alcohol, and benzoic acid can be determined using gas chromatography (GC) and titrimetric analysis.

Protocol 2: Aerobic Oxidation for Benzoic Acid Synthesis

This protocol is based on a study focusing on the selective synthesis of benzoic acid using an ionic liquid as a promoter.[3]

Materials:

-

Toluene

-

Acetic Acid

-

This compound (Co(OAc)₂)

-

1-Butyl-3-methylimidazolium bromide ([bmim][Br])

-

Autoclave with a magnetic stirrer, gas supply, and temperature controller.

Procedure:

-

In the autoclave, combine 4 mL of toluene, 16 mL of acetic acid, 0.5 mol% of Co(OAc)₂, and 1 mol% of [bmim][Br].

-

Seal the autoclave and pressurize it with oxygen to 1.0 MPa.

-

Heat the mixture to 150°C and maintain the reaction for 2 hours with constant stirring.

-

After the reaction, cool the autoclave to room temperature and carefully release the pressure.

-

The product mixture can be analyzed by GC-MS to determine the conversion and product distribution.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed reaction pathway for cobalt-catalyzed toluene oxidation.

Caption: General experimental workflow for toluene oxidation.

References

- 1. WO2017017524A1 - Loop oxidation of toluene to benzoic acid - Google Patents [patents.google.com]

- 2. US6495726B1 - Process for the production of benzaldehyde by the catalytic liquid phase air oxidation of toluene - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2017017524A1 - Loop oxidation of toluene to benzoic acid - Google Patents [patents.google.com]

Application Notes and Protocols for Cobalt(II) Acetate in Metal-Organic Framework (MOF) Synthesis

For Researchers, Scientists, and Drug Development Professionals